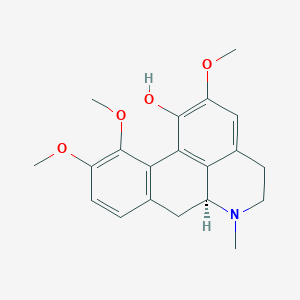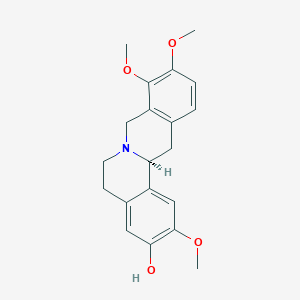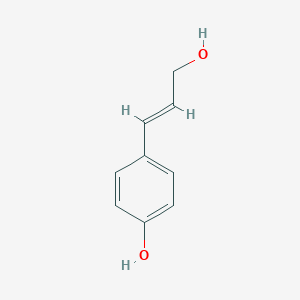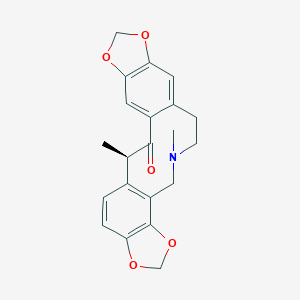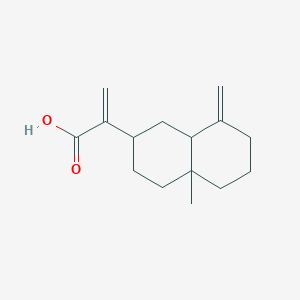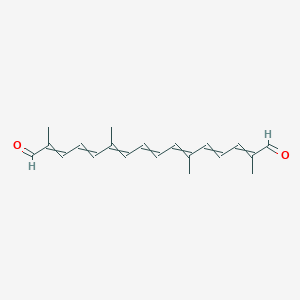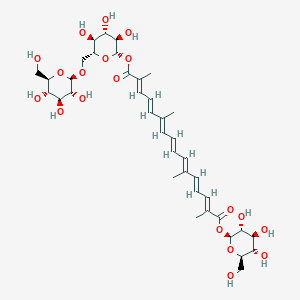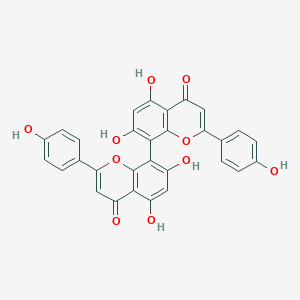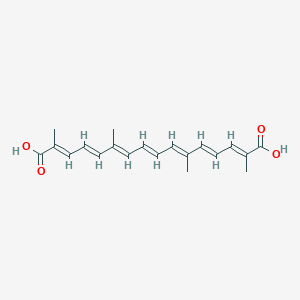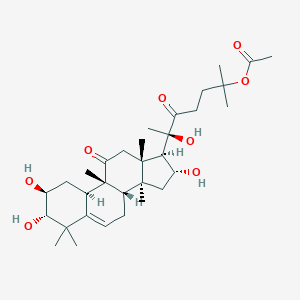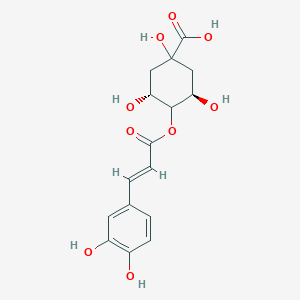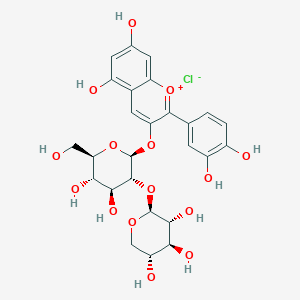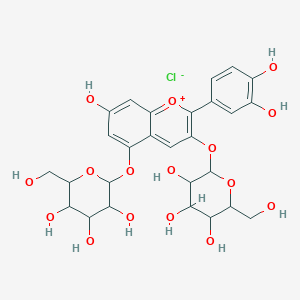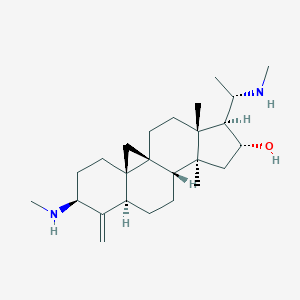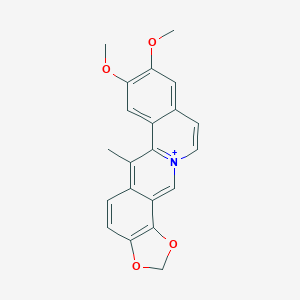
脱氢洋地黄碱
描述
Dehydrocavidine is a compound with the molecular formula C21H21NO4 . It is a major bioactive alkaloid in Corydalis saxicola, a plant used in traditional Chinese medicine . It has been found to have antinociceptive, spasmolytic activity, and hepatoprotective effects .
Synthesis Analysis
Dehydrocavidine can be extracted from Corydalis saxicola Bunting using an ionic liquid-based microwave-assisted extraction method . This method has advantages such as high extraction yield, short extraction time, low solvent consumption, and no use of volatile organic solvents .Molecular Structure Analysis
The molecular structure of Dehydrocavidine is characterized by a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . The exact mass of Dehydrocavidine is 351.14705815 g/mol .Physical And Chemical Properties Analysis
Dehydrocavidine has a molecular weight of 351.4 g/mol. It has a complexity of 554 and a topological polar surface area of 40.2 Ų . It has a density of 1.3±0.1 g/cm³, a boiling point of 506.0±50.0 °C at 760 mmHg, and a flash point of 149.9±27.3 °C .科学研究应用
Hepatoprotective Effects
- Scientific Field : Pharmacology
- Summary of Application : Dehydrocavidine (DC) has been studied for its hepatoprotective effects, particularly in the context of carbon tetrachloride (CCl4)-induced hepatic fibrosis in male Sprague-Dawley (SD) rats .
- Methods of Application : Hepatic fibrosis was induced in male rats with CCl4 administration for 12 weeks. Dehydrocavidine was then administered to the rats .
- Results : DC treatment significantly inhibited the loss of body weight and the increase of liver weight induced by CCl4. It also improved the liver function of rats as indicated by decreased serum enzymatic activities of ALT, AST, ALP and TBIL. Histopathological results indicated that DC alleviated liver damage and reduced the formation of fibrous septa .
Antibacterial Effects
- Scientific Field : Microbiology
- Summary of Application : Dehydrocavidine has been found to have inhibitory effects on several bacteria, including S. aureus, Streptococcus β-haemolyticus, diphtheria bacilli, and β-streptococcus, as well as penicillin-resistant Staphylococcus albicans and S. aureus .
- Methods of Application : The specific methods of application are not detailed in the source, but typically in such studies, the compound would be introduced to a culture of the bacteria to observe its effects .
- Results : The results showed that dehydrocavidine had inhibitory effects on the aforementioned bacteria .
Anticancer Effects
- Scientific Field : Oncology
- Summary of Application : Dehydrocavidine has been studied for its potential anticancer effects. It is used in traditional Chinese medicine to treat conditions such as hepatitis, cirrhosis, and liver cancer .
- Methods of Application : The specific methods of application are not detailed in the source, but typically in such studies, the compound would be tested on cancer cell lines or in animal models to observe its effects .
Anti-inflammatory and Analgesic Effects
- Scientific Field : Pharmacology
- Summary of Application : Dehydrocavidine has been found to have anti-inflammatory and analgesic effects. This aligns with its traditional use in relieving pain and inflammation .
- Methods of Application : The specific methods of application are not detailed in the source, but typically in such studies, the compound would be administered to animals with induced inflammation or pain to observe its effects .
安全和危害
未来方向
属性
IUPAC Name |
16,17-dimethoxy-12-methyl-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18,20-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-10H,11H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSZDJCOYVYRGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=C[N+]4=C1C5=CC(=C(C=C5C=C4)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232227 | |
| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |
CAS RN |
83218-34-2 | |
| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083218342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



